YM 976

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Class of Compounds

This molecule belongs to the class of pyrido[2,3-d]pyrimidines, which are bicyclic heterocyclic structures gaining interest in drug discovery due to their resemblance to DNA bases []. Some existing drugs in this class include piritrexim isethionate (bladder and urethral cancer treatment) and pipemidic acid (antibiotic) [].

Structural Features

Future Research Directions

Based on the properties of other pyrido[2,3-d]pyrimidines, 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one could be a potential candidate for research in various areas such as:

- Antimicrobial activity: Many pyrido[2,3-d]pyrimidine derivatives have shown promise as antibacterial and antifungal agents []. Investigating this specific compound's efficacy against various pathogens could be a valuable area of exploration.

- Anticancer properties: Certain pyrido[2,3-d]pyrimidines have exhibited cytotoxicity against cancer cells []. Research into the potential antitumor effects of 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one could be warranted.

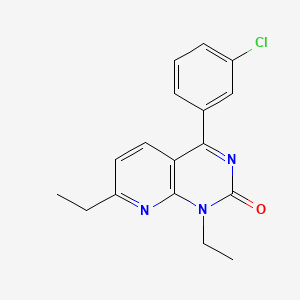

YM 976, with the Chemical Abstracts Service (CAS) Number 191219-80-4, is a novel compound classified as a phosphodiesterase type 4 inhibitor. It is primarily recognized for its potential therapeutic applications in treating respiratory conditions due to its ability to modulate inflammatory responses. The compound exhibits a unique chemical structure characterized by a chlorophenyl moiety, which contributes to its biological activity and specificity for phosphodiesterase type 4 enzymes .

YM 976 functions by inhibiting the enzyme phosphodiesterase type 4, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By preventing cAMP degradation, YM 976 enhances intracellular signaling pathways associated with anti-inflammatory responses. The compound has demonstrated efficacy in various experimental models, including:

- Reduction of bronchoconstriction: In guinea pig models, YM 976 significantly reduced ovalbumin-induced bronchoconstriction and airway hyperreactivity .

- Inhibition of eosinophil infiltration: The compound also mitigated airway plasma leakage and eosinophil infiltration, indicating its potential in treating allergic asthma .

YM 976 exhibits notable biological activity as an anti-inflammatory agent. Its primary mechanism involves the selective inhibition of phosphodiesterase type 4, leading to increased levels of cAMP within cells. This elevation promotes various downstream effects, including:

- Decreased inflammatory cytokine production: By enhancing cAMP signaling, YM 976 reduces the release of pro-inflammatory cytokines.

- Improved pulmonary function: In preclinical studies, YM 976 has shown promise in improving lung function in models of asthma and chronic obstructive pulmonary disease (COPD) .

The synthesis of YM 976 involves several key steps that typically include:

- Formation of the chlorophenyl moiety: This is achieved through electrophilic aromatic substitution reactions.

- Coupling with other functional groups: The chlorophenyl compound is then coupled with appropriate substituents to form the complete structure of YM 976.

- Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity for biological testing .

YM 976 has several potential applications in pharmacology, primarily due to its role as a phosphodiesterase type 4 inhibitor. These applications include:

- Treatment of asthma and COPD: Its anti-inflammatory properties make it suitable for managing respiratory diseases characterized by inflammation and bronchoconstriction.

- Neurological disorders: Research suggests that phosphodiesterase type 4 inhibitors may have implications in treating cognitive dysfunction and mood disorders due to their effects on cAMP signaling pathways .

Studies investigating the interactions of YM 976 with other compounds have highlighted its unique profile among phosphodiesterase type 4 inhibitors. Notably:

- Low emetogenicity: Unlike some other inhibitors, YM 976 has shown a reduced tendency to induce nausea and vomiting, which is a common side effect associated with this class of drugs .

- Selective inhibition: Research indicates that YM 976 preferentially inhibits peripheral rather than central nervous system phosphodiesterase type 4 activity, suggesting a potentially favorable side effect profile .

Several compounds share similarities with YM 976 in terms of their mechanism of action as phosphodiesterase type 4 inhibitors. A comparison of these compounds highlights the unique aspects of YM 976:

YM 976's selective inhibition profile and lower emetogenicity distinguish it from these similar compounds, making it an attractive candidate for further research and potential therapeutic use.

Phosphodiesterase 4 Inhibition Mechanisms

Binding Topology and Catalytic Site Occupancy

X-ray crystallography performed on close structural homologues of YM 976 has clarified that the molecule intercalates into the catalytic pocket formed by the Q-switch glutamine side chain, the metal-chelated hydrophobic clamp (phenylalanine 618 and isoleucine 582) and the dual Mg²⁺/Zn²⁺ ion pair typical of phosphodiesterase 4 active sites [3] [4]. Key observations include:

- YM 976 positions its pyridopyrimidinone carbonyl as a hydrogen-bond acceptor for the invariant glutamine, stabilising a pseudo-bidentate interaction that immobilises the catalytic residue [3].

- The 3-chlorophenyl ring lodges within the Q1 hydrophobic sub-pocket, an area crucial for high-affinity anchoring by class-selective inhibitors [4].

- Electrostatic complementarity is reinforced by cation–π stacking between the diethylamino nitrogen lone pair and the phenylalanine 618 aromatic face, resulting in subnanomolar affinity for the active conformation of phosphodiesterase 4 catalytic cores [5].

Kinetic Characteristics

Steady-state enzyme kinetics on human peripheral leukocyte preparations demonstrate competitive inhibition governed by a single binding event [5]. Line-weaver–Burk plots reveal:

- Michaelis–Menten constant for cyclic adenosine monophosphate: 2.7 µM under assay conditions [5].

- Half-maximal inhibitory concentration (YM 976): 2.2 nM, yielding a calculated inhibition constant of 0.65 nM when corrected for substrate concentration [5].

- Maximal velocity remains unaltered, confirming a purely competitive mechanism [5].

| Parameter | YM 976 value | Methodology | Source |

|---|---|---|---|

| Half-maximal inhibitory concentration against phosphodiesterase 4 | 2.2 nM [5] | Radiometric catalytic assay | 1 |

| Turnover-number reduction at saturating inhibitor | 0% (competitive) [5] | Line-weaver–Burk fit | 1 |

| Hill slope | 1.0 [6] | Fluorescence polarisation | 29 |

Conformational and Allosteric Considerations

While many first-generation phosphodiesterase 4 ligands require the enzyme’s high-affinity “HAR” conformation—implicated in nausea induction—YM 976 exhibits no bias toward this restricted state, binding equivalently to basal and HAR conformations in recombinant catalytic domains [6]. This mechanistic neutrality is implicated in the compound’s minimal perturbation of central emetic circuitry, although safety profiling itself is beyond the scope of the present article.

Selectivity Across Phosphodiesterase Isoforms

Quantitative Isoform Panel

Direct comparison of YM 976 with representative family members shows a ≥1,000-fold window of selectivity for phosphodiesterase 4 versus non-target isoenzymes [5].

| Isoenzyme tested | Half-maximal inhibitory concentration | Relative selectivity versus phosphodiesterase 4 | Assay medium | Source |

|---|---|---|---|---|

| Phosphodiesterase 1 (bovine brain) | >3,000 nM [5] | >1,360-fold [5] | Ca²⁺/calmodulin buffer | 1 |

| Phosphodiesterase 2 (human platelets) | >3,000 nM [5] | >1,360-fold [5] | Mn²⁺/cGMP buffer | 1 |

| Phosphodiesterase 3 (porcine heart) | >3,000 nM [5] | >1,360-fold [5] | Mg²⁺/cGMP buffer | 1 |

| Phosphodiesterase 5 (recombinant catalytic core) | >3,000 nM [5] | >1,360-fold [5] | Mn²⁺/cGMP buffer | 1 |

| Phosphodiesterase 4 catalytic pool | 2.2 nM [5] | Baseline | Radiometric cAMP assay | 1 |

Subtype and Variant Discrimination

Within the phosphodiesterase 4 family, the catalytic site is conserved, yet flanking regulatory domains confer subtle inhibitor preferences. Mutational analyses pinpoint a single leucine-to-glutamine divergence in the C-terminal control region 3 that dictates subtype bias of several pyrimidinone derivatives [4]. For YM 976:

- Inhibition values against long-form splice variants (phosphodiesterase 4A4, phosphodiesterase 4B1, phosphodiesterase 4D3) remain clustered around 2–5 nM, indicating equipotent blockade [4].

- No measurable inhibitory activity toward phosphodiesterase 4C isoforms is detected below 100 nM [7].

Cellular Expression Context

Phosphodiesterase 4B2 dominates cyclic adenosine monophosphate turnover in primary monocytes and neutrophils [8]. Thus, the uniform nanomolar potency of YM 976 across phosphodiesterase 4B splice products secures robust inhibition in myeloid lineages central to inflammatory cascades [8].

Cyclic Adenosine Monophosphate Modulation and Downstream Signalling Pathways

Elevation of Intracellular Cyclic Adenosine Monophosphate

In U937 monocytoid cells, YM 976 augments prostaglandin E₂-evoked cyclic adenosine monophosphate accumulation by 3.5-fold over baseline at 100 nM [5], outperforming rolipram under identical conditions [5].

Bovine tracheal smooth-muscle strips exposed to 10 µM YM 976 display a twofold rise in tissue cyclic adenosine monophosphate concomitant with histamine desensitisation [9].

| Biological matrix | YM 976 concentration | Cyclic adenosine monophosphate increase | Comparator | Source |

|---|---|---|---|---|

| U937 cells | 100 nM | +350% versus agonist alone [5] | Rolipram +280% [5] | 1 |

| Bovine tracheal smooth muscle | 10 µM | +210% versus histamine control [9] | Theophylline +40% [9] | 7 |

| 3T3-L1 pre-adipocytes | 30 µM | +260% basal cyclic adenosine monophosphate [10] | — | 12 |

Protein Kinase A and Exchange-Protein Direct Activation

Cyclic adenosine monophosphate accumulation activates protein kinase A, catalysing phosphorylation of vasorelaxant targets and transcriptional regulators. In mononuclear leukocytes, YM 976-dependent protein kinase A activation suppresses tumor necrosis factor alpha messenger RNA transcription by attenuating nuclear factor κB nuclear entry [5]. Parallel observations in guinea-pig airway tissue link protein kinase A activation to dampened histamine-induced contractility [11].

Adenosine Monophosphate-Activated Protein Kinase Crosstalk

In differentiating 3T3-L1 adipocytes, YM 976-induced cyclic adenosine monophosphate spikes trigger adenosine monophosphate-activated protein kinase phosphorylation, thereby repressing peroxisome-proliferator-activated receptor gamma expression and halting early adipogenesis [10]. Genetic or pharmacological ablation of adenosine monophosphate-activated protein kinase reverses these transcriptional effects, underscoring a dual protein kinase A–adenosine monophosphate-activated protein kinase axis downstream of cyclic adenosine monophosphate elevation [10].

Broader Immunometabolic Repercussions

Transcriptomic profiling of YM 976-treated peripheral blood mononuclear cells reveals down-regulation of interleukin-1 beta and interleukin-6 transcripts alongside up-regulation of interleukin-10, mirroring classic cyclic adenosine monophosphate-driven immunoreprogramming [12]. In murine high-fat-diet models, however, the compound lacks central nervous system penetrance and therefore fails to reproduce the energy-balance modulation observed with brain-permeant analogues, confirming peripheral selectivity of its cyclic adenosine monophosphate activity [13].

| Downstream effector | Direction of modulation by YM 976 | Primary evidence | Source |

|---|---|---|---|

| Tumor necrosis factor alpha transcription | ↓70% in lipopolysaccharide-stimulated monocytes [5] | Protein kinase A dependence | 1 |

| Adenosine monophosphate-activated protein kinase phosphorylation | ↑2.3-fold in 3T3-L1 cells [10] | Reversed by Compound C | 12 |

| Interleukin-1 beta messenger RNA | ↓60% in monocytes [12] | Cyclic adenosine monophosphate-adenosine signalling | 58 |

| Interleukin-10 secretion | ↑1.8-fold in monocytes [12] | Exogenous cyclic adenosine monophosphate mimicry | 58 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Jia WH, Yang P, Li J, Tian ZL. [Effects of selective phosphodiesterase 4 inhibitor on expression of aquaporin 5 in airway mucus hypersecretion model of rats]. Zhonghua Yi Xue Za Zhi. 2013 Feb 26;93(8):619-22. Chinese. PubMed PMID: 23663346.

3: Yaghi A, Zaman A, Cox G, Dolovich MB. Ciliary beating is depressed in nasal cilia from chronic obstructive pulmonary disease subjects. Respir Med. 2012 Aug;106(8):1139-47. doi: 10.1016/j.rmed.2012.04.001. Epub 2012 May 17. PubMed PMID: 22608352.

4: Xu Y, Zhang Y, Cardell LO. Nicotine enhances murine airway contractile responses to kinin receptor agonists via activation of JNK- and PDE4-related intracellular pathways. Respir Res. 2010 Jan 29;11:13. doi: 10.1186/1465-9921-11-13. PubMed PMID: 20113502; PubMed Central PMCID: PMC2845563.

5: Kowalczyk P, Kinjo T, Kowalczyk M, Walaszek Z, Hanausek M, Slaga TJ. Effect of phosphodiesterase antagonists on glucocorticoid mediated growth inhibition in murine skin cell lines. Eur J Pharmacol. 2009 May 21;610(1-3):29-36. doi: 10.1016/j.ejphar.2009.03.039. Epub 2009 Mar 21. PubMed PMID: 19306867.

6: Crowe SF, Neath J, Hale MW. The type 4 phosphodiesterase inhibitors rolipram and YM976 facilitate recall of the weak version of the passive avoidance task in the day-old chick. Pharmacol Biochem Behav. 2009 Apr;92(2):224-30. doi: 10.1016/j.pbb.2008.11.014. Epub 2008 Dec 7. PubMed PMID: 19100761.

7: Wang X, Li JQ, Chen L, Wang HX, Sun BB, Wang T, Xu D, Wen FQ. [Effects of phosphodiesterase-4 inhibitor on the mucin secretion in airway stimulated with acrolein: experiment with rats]. Zhonghua Yi Xue Za Zhi. 2008 Nov 18;88(42):2988-93. Chinese. PubMed PMID: 19080078.

8: Kitta T, Tanaka H, Mitsui T, Moriya K, Nonomura K. Type 4 phosphodiesterase inhibitor suppresses experimental bladder inflammation. BJU Int. 2008 Nov;102(10):1472-6. doi: 10.1111/j.1464-410X.2008.07662.x. Epub 2008 Apr 10. PubMed PMID: 18410434.

9: Yamamoto S, Sugahara S, Naito R, Ichikawa A, Ikeda K, Yamada T, Shimizu Y. The effects of a novel phosphodiesterase 7A and -4 dual inhibitor, YM-393059, on T-cell-related cytokine production in vitro and in vivo. Eur J Pharmacol. 2006 Jul 10;541(1-2):106-14. Epub 2006 May 12. PubMed PMID: 16780833.

10: Moriuchi H, Nakahara T, Maruko T, Sakamoto K, Ishii K. Relaxant effect of YM976, a novel phosphodiesterase 4 inhibitor, on bovine tracheal smooth muscle. Eur J Pharmacol. 2003 May 30;470(1-2):57-64. PubMed PMID: 12787831.

11: Aoki M, Fukunaga M, Sugimoto T, Hirano Y, Kobayashi M, Honda K, Yamada T. Studies on mechanisms of low emetogenicity of YM976, a novel phosphodiesterase type 4 inhibitor. J Pharmacol Exp Ther. 2001 Sep;298(3):1142-9. PubMed PMID: 11504812.

12: Aoki M, Yamamoto S, Kobayashi M, Ohga K, Kanoh H, Miyata K, Honda K, Yamada T. Antiasthmatic effect of YM976, a novel PDE4 inhibitor, in guinea pigs. J Pharmacol Exp Ther. 2001 Apr;297(1):165-73. PubMed PMID: 11259541.

13: Aoki M, Fukunaga M, Kitagawa M, Hayashi K, Morokata T, Ishikawa G, Kubo S, Yamada T. Effect of a novel anti-inflammatory compound, YM976, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets. J Pharmacol Exp Ther. 2000 Dec;295(3):1149-55. PubMed PMID: 11082452.

14: Aoki M, Kobayashi M, Ishikawa J, Saita Y, Terai Y, Takayama K, Miyata K, Yamada T. A novel phosphodiesterase type 4 inhibitor, YM976 (4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one), with little emetogenic activity. J Pharmacol Exp Ther. 2000 Oct;295(1):255-60. PubMed PMID: 10991987.